Cas no 1015082-76-4 (potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide)

Potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide is a versatile reagent in organic synthesis. It offers high purity and stability, facilitating efficient transformations in the construction of complex organic molecules. Its unique structure and reactivity profile make it an excellent choice for constructing boronic acid esters and ethers, contributing to the development of novel pharmaceuticals and materials.
potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide structure
1015082-76-4 structure
Product Name:potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide
CAS No:1015082-76-4
MF:C10H7BF3KO
MW:250.066494226456
MDL:MFCD11113776
CID:2191553
PubChem ID:53487093
Update Time:2025-07-14

potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide Chemical and Physical Properties

Names and Identifiers

    • Potassium 6-hydroxy-2-naphthalenetrifluoroborate
    • potassium,trifluoro-(6-hydroxynaphthalen-2-yl)boranuide
    • Potassium trifluoro(6-hydroxynaphthalen-2-yl)borate(1-)
    • potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide
    • EN300-25448863
    • 1015082-76-4
    • SCHEMBL352089
    • DTXSID00705245
    • MDL: MFCD11113776
    • Inchi: 1S/C10H7BF3O.K/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9;/h1-6,15H;/q-1;+1
    • InChI Key: HOAFUNXSGPAWSC-UHFFFAOYSA-N
    • SMILES: [K+].F[B-](C1C=CC2C=C(C=CC=2C=1)O)(F)F

Computed Properties

  • Exact Mass: 250.0179110g/mol
  • Monoisotopic Mass: 250.0179110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 237
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2

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potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide Related Literature

Additional information on potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide

Potassium Trifluoro(6-Hydroxynaphthalen-2-yl)boranuide (CAS No. 1015082-76-4): An Overview

Potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide (CAS No. 1015082-76-4) is a specialized compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry due to its unique structural and chemical properties. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and incorporates a trifluoroborate moiety, which imparts distinct reactivity and stability characteristics.

The trifluoroborate group in potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide is known for its ability to participate in a variety of chemical reactions, including nucleophilic substitution, cross-coupling, and metal-catalyzed transformations. These reactions are crucial in the synthesis of complex organic molecules, particularly those used in pharmaceuticals and materials science. The presence of the 6-hydroxynaphthalen-2-yl substituent further enhances the compound's reactivity by introducing an additional functional group that can be selectively modified.

Recent research has highlighted the potential applications of potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide in the development of new therapeutic agents. For instance, studies have shown that compounds containing the trifluoroborate group can exhibit enhanced bioavailability and metabolic stability compared to their non-fluorinated counterparts. This property is particularly valuable in the design of drugs that require prolonged action or improved pharmacokinetic profiles.

In the context of medicinal chemistry, potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide has been explored as a building block for the synthesis of small molecules targeting specific biological pathways. One notable example is its use in the development of inhibitors for enzymes involved in cancer progression. The ability to fine-tune the reactivity and selectivity of these inhibitors through structural modifications makes potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide a valuable tool in drug discovery.

Beyond its applications in pharmaceuticals, potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide has also found utility in materials science. The combination of aromaticity and fluorination provides a platform for designing materials with tailored electronic and optical properties. For example, researchers have utilized this compound as a precursor for the synthesis of organic semiconductors and luminescent materials, which have potential applications in electronic devices and sensing technologies.

The synthesis of potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 6-hydroxynaphthalene with boron trifluoride followed by treatment with potassium fluoride. Advances in catalytic methods have further optimized these synthetic pathways, making it possible to produce large quantities of the compound with high efficiency.

In terms of safety and handling, it is important to note that while potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide is not classified as a hazardous material, it should be handled with appropriate precautions to prevent exposure to skin or inhalation. Standard laboratory safety protocols should be followed when working with this compound to ensure safe handling and storage.

The future prospects for potassium trifluoro(6-hydroxynaphthalen-2-yl)boranuide are promising, driven by ongoing research into its potential applications in various fields. As new synthetic methods are developed and more detailed studies on its biological activity are conducted, it is likely that this compound will continue to play a significant role in advancing scientific knowledge and technological innovation.

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